molecular formula C25H22N2O4 B505313 N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

Katalognummer: B505313
Molekulargewicht: 414.5g/mol
InChI-Schlüssel: NMIYHGKZUGTIJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide: is a complex organic compound with the molecular formula C25H22N2O4. It is known for its unique structure, which includes a benzofuran ring, a methoxyphenyl group, and a dimethylbenzoyl amide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Vergleich Mit ähnlichen Verbindungen

N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C25H22N2O4

Molekulargewicht

414.5g/mol

IUPAC-Name

N-[4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-15-8-10-19(16(2)12-15)24(28)26-18-9-11-20(22(14-18)30-3)27-25(29)23-13-17-6-4-5-7-21(17)31-23/h4-14H,1-3H3,(H,26,28)(H,27,29)

InChI-Schlüssel

NMIYHGKZUGTIJZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)C

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.